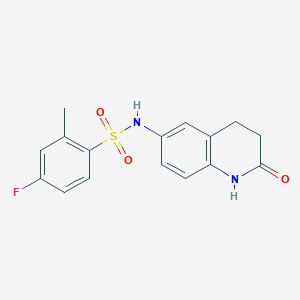

4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

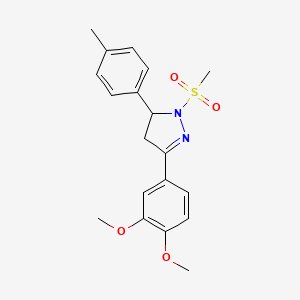

The compound “4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a fluorine atom, a methyl group, and a tetrahydroquinoline group with a ketone functional group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, UV, and mass spectrometry . The exact structure would depend on the positions of the functional groups on the benzene ring and the configuration of the tetrahydroquinoline group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating methyl group. The sulfonamide group could potentially undergo hydrolysis, and the ketone could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its polarity, solubility, stability, and melting and boiling points .Applications De Recherche Scientifique

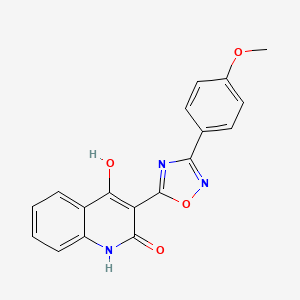

Medicinal Chemistry and Drug Development

The synthesis of 4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been reported, involving the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen. The resulting bio-functional hybrid compound was fully characterized using techniques such as 1H NMR, 13C NMR, UV, and mass spectral data . Its structural features make it a potential candidate for further drug development studies.

Anti-Inflammatory and Analgesic Properties

Coumarin derivatives, including those with the quinoline scaffold, have demonstrated diverse biological activities. Notably, coumarins exhibit anti-inflammatory and analgesic effects. Given the presence of the quinoline moiety in this compound, it’s worth investigating its potential in modulating inflammation and pain pathways .

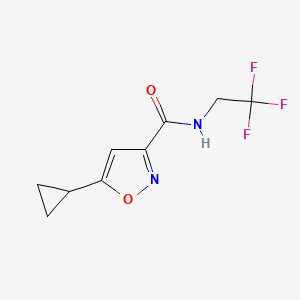

Antitumor and Cytotoxic Activity

Compounds containing quinoline and sulfonamide functionalities have been explored for their antitumor properties. While specific studies on this compound are limited, related structures have shown promise. For instance, certain indole derivatives with similar features exhibited anti-inflammatory and analgesic activities . Further investigations could reveal its cytotoxic potential against cancer cell lines.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The compound’s intermediate, 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid, is used in the synthesis of phthalazinone scaffolds that inhibit PARP. PARP inhibitors have gained attention in cancer therapy, particularly in treating DNA repair-deficient tumors . While not directly studied for PARP inhibition, this compound’s structural features warrant exploration in this context.

Antibacterial and Antifungal Properties

Historically, coumarins have been associated with antibacterial and antifungal activities. Although direct evidence for this specific compound is lacking, its structural resemblance to known antibacterial agents suggests potential in this area .

Other Biological Activities

Given the diverse effects of coumarin derivatives, it’s worthwhile to explore additional aspects. These may include antioxidant properties, enzyme inhibition, and interactions with specific cellular targets.

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-10-8-12(17)3-6-15(10)23(21,22)19-13-4-5-14-11(9-13)2-7-16(20)18-14/h3-6,8-9,19H,2,7H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDAGXMBBSETNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)

![3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2558884.png)

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)

![1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptan-3-one](/img/structure/B2558888.png)

![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2558897.png)

![1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2558900.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2558903.png)